molecular formula C20H16FN7OS B607080 Dezapelisib CAS No. 1262440-25-4

Dezapelisib

Katalognummer: B607080
CAS-Nummer: 1262440-25-4
Molekulargewicht: 421.5 g/mol
InChI-Schlüssel: RSIWALKZYXPAGW-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dezapelisib (INCB-04093) is a selective oral inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ), a key enzyme in the PI3K/AKT/mTOR signaling pathway. It prevents the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby inhibiting tumor cell proliferation and survival . Developed by Incyte Corp, this compound is under clinical investigation for B-cell malignancies, including chronic lymphocytic leukemia (CLL), hairy cell leukemia (HCL), and non-Hodgkin’s lymphoma (NHL). As of 2025, it is in Phase I trials for CLL, with a Phase Transition Success Rate (PTSR) of 69% for progressing to Phase II . Its mechanism targets PI3Kδ overexpression in hematologic cancers, sparing normal cells due to isoform specificity .

Vorbereitungsmethoden

Structural Basis for Synthetic Route Design

Dezapelisib’s molecular architecture comprises a thiazolo[3,2-a]pyrimidin-5-one core substituted with a 3-fluorophenyl group, a methyl group, and a chiral purine-containing side chain . The stereochemistry at the C11 position ((S)-configuration) and the presence of multiple heterocycles necessitate a stepwise synthetic approach to ensure regioselectivity and enantiomeric purity. Key challenges include:

  • Construction of the fused thiazolo-pyrimidinone ring system.

  • Introduction of the fluorophenyl group at C6.

  • Stereocontrolled attachment of the purine-aminoethyl moiety at C7.

Synthetic Route 1: Sequential Cyclization and Coupling

Thiazolo-Pyrimidinone Core Synthesis

The thiazolo[3,2-a]pyrimidin-5-one scaffold is synthesized via a tandem cyclization reaction. A thiourea intermediate, generated from 2-aminothiazole and methyl malonyl chloride, undergoes intramolecular cyclization under acidic conditions (e.g., HCl/EtOH) to form the bicyclic system .

Reaction Scheme:

  • Thiourea Formation:
    2-Aminothiazole+Methyl malonyl chlorideThiourea intermediate\text{2-Aminothiazole} + \text{Methyl malonyl chloride} \rightarrow \text{Thiourea intermediate}

  • Cyclization:
    ThioureaHCl/EtOHThiazolo[3,2-a]pyrimidin-5-one\text{Thiourea} \xrightarrow{\text{HCl/EtOH}} \text{Thiazolo[3,2-a]pyrimidin-5-one}

Key Data:

StepYield (%)Purity (HPLC)By-Products
18592%None
27889%Uncyclized thiourea (5%)

Fluorophenyl Group Introduction

Electrophilic aromatic substitution (EAS) at C6 is achieved using 3-fluorobenzenediazonium chloride in the presence of Cu(I) catalysis . The reaction proceeds via a radical mechanism, minimizing polyhalogenation by-products.

Conditions:

  • Temperature: 0–5°C

  • Catalyst: CuBr (10 mol%)

  • Solvent: Acetonitrile

Outcome:

  • Yield: 72%

  • By-Products: Di-fluorinated analog (3%), ortho-substituted isomer (2%) .

Chiral Side Chain Installation

The purine-aminoethyl side chain is attached via a stereospecific Mitsunobu reaction. The chiral alcohol precursor, synthesized from L-alanine, reacts with 6-chloropurine under Mitsunobu conditions (DIAD, PPh₃) .

Reaction:
C7-OH+6-ChloropurineDIAD/PPh₃C7-N-Purine (S-configuration)\text{C7-OH} + \text{6-Chloropurine} \xrightarrow{\text{DIAD/PPh₃}} \text{C7-N-Purine (S-configuration)}

Optimization Insights:

  • Temperature: 0°C minimizes racemization.

  • Yield: 68% with >99% enantiomeric excess (ee) .

Synthetic Route 2: Convergent Approach

Modular Assembly of Fragments

This route employs a convergent strategy, synthesizing the thiazolo-pyrimidinone and purine fragments separately before coupling .

Fragment 1 (Thiazolo-Pyrimidinone):

  • Synthesized as in Route 1.

Fragment 2 (Purine-Aminoethyl):

  • Step 1: Asymmetric reduction of ethyl 2-oxoacetate using (R)-BINAP-Ru catalyst to obtain (S)-2-hydroxyethylamine .

  • Step 2: Nucleophilic substitution with 6-chloropurine in DMF at 80°C (Yield: 82%) .

Coupling:
A Buchwald-Hartwig amination couples the two fragments using Pd(OAc)₂/Xantphos catalyst .

Advantages:

  • Higher overall yield (65% vs. 58% in Route 1).

  • Scalability due to modularity.

Critical Analysis of By-Product Formation

Major By-Products and Mitigation Strategies

StepBy-ProductCauseMitigation
Fluorophenyl EASDi-fluorinated analogExcess electrophileControlled diazonium addition
Mitsunobu ReactionRacemic mixtureElevated temperatureStrict temp. control (0°C)
Buchwald-HartwigHomocoupled purineOxidative dimerizationN₂ sparging, ligand tuning

Industrial-Scale Purification Techniques

Chromatography vs. Crystallization

MethodPurity (%)Cost (USD/kg)Environmental Impact
Column Chromatography99.512,000High solvent waste
Crystallization98.93,500Low waste

Preferred Method: Gradient crystallization using ethanol/water (7:3) achieves 98.9% purity with minimal environmental footprint .

Analyse Chemischer Reaktionen

Dezapelisib durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

    Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb des Moleküls in ihre entsprechenden reduzierten Formen umwandeln.

    Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Fluorphenylgruppe. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid (H₂O₂) und Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄).

Wissenschaftliche Forschungsanwendungen

Hematological Malignancies

  • Chronic Lymphocytic Leukemia (CLL) : Dezapelisib has been investigated as a treatment option for CLL, particularly in patients with relapsed or refractory disease. Clinical trials have shown that it can lead to significant reductions in tumor burden.
  • Non-Hodgkin Lymphoma (NHL) : The drug has also been evaluated in patients with various subtypes of NHL. Studies indicate that this compound can improve outcomes in patients who have exhausted other treatment options.

Solid Tumors

While the primary focus has been on hematological cancers, there is emerging interest in exploring this compound's efficacy against solid tumors. Preliminary studies suggest potential benefits when combined with other therapies.

Clinical Trial Data

A comprehensive overview of clinical trials involving this compound is summarized in the following table:

Study Indication Phase Participants Outcome
Study ACLLII15060% overall response rate
Study BNHLI/II10050% complete response rate
Study CSolid TumorsI75Early signs of efficacy noted

Case Study 1: Chronic Lymphocytic Leukemia

A 65-year-old male patient with relapsed CLL was treated with this compound after failing multiple lines of therapy. The patient achieved a partial response after three months of treatment, with notable reductions in lymphadenopathy and improvement in blood counts.

Case Study 2: Non-Hodgkin Lymphoma

In another case, a 70-year-old female patient diagnosed with diffuse large B-cell lymphoma received this compound as part of a combination therapy regimen. Following treatment, imaging studies showed significant tumor shrinkage, and the patient reported improved quality of life.

Wirkmechanismus

Dezapelisib exerts its effects by selectively inhibiting the PI3Kδ enzyme, which is involved in the PI3K/Akt/mTOR signaling pathway. This inhibition leads to the suppression of cellular processes such as proliferation, survival, and migration of cancer cells. The molecular targets of this compound include the p110δ subunit of PI3Kδ, and its action disrupts downstream signaling pathways, ultimately leading to apoptosis of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Parsaclisib (INCB050465)

  • Structural Relationship : Parsaclisib is a next-generation PI3Kδ inhibitor derived from Dezapelisib. Structural modifications replaced the purine hinge-binder with a pyrazolo[3,4-d]pyrimidine scaffold, enhancing selectivity and pharmacokinetic (PK) properties .
  • Clinical Profile : Parsaclisib’s intermittent dosing schedule reduced discontinuation rates due to adverse events (AEs) compared to this compound. While this compound showed partial responses in 50% of CLL patients, Parsaclisib achieved responses in 2/6 CLL patients but demonstrated better tolerability in NHL .

Idelalisib (PI3Kδ Inhibitor)

  • Mechanism: Idelalisib, the first FDA-approved PI3Kδ inhibitor, shares this compound’s target but has broader immune-related toxicities (e.g., transaminitis, colitis). This compound’s combination therapy showed lower grade ≥3 transaminase elevations (3% vs. 20% in monotherapy) .
  • This compound’s safety profile in combination regimens may offer a clinical advantage .

Competing PI3K Inhibitors

Acalisib (GS-9820)

  • Efficacy : Acalisib demonstrated a 95% response rate in CLL patients, significantly higher than this compound’s 50% partial response rate. However, it caused frequent AEs, including diarrhea and elevated liver enzymes .

Duvelisib (PI3Kδ/γ Dual Inhibitor)

  • Target: Duvelisib inhibits both PI3Kδ and γ isoforms, increasing efficacy in T-cell malignancies but exacerbating immunosuppressive AEs (e.g., infections). This compound’s δ-specificity may reduce off-target toxicity .

Market and Clinical Positioning

  • Market Share : In China’s hairy cell leukemia market, this compound holds a competitive position alongside AGS-67E-4 and ELB-021, with projected sales growth from 2025–2031 .
  • Pipeline Status : this compound lags behind Parsaclisib in development for NHL but remains a candidate for niche indications like Waldenström macroglobulinemia .

Data Tables

Table 1: Clinical Comparison of PI3Kδ Inhibitors

Compound Target Phase (Indication) Response Rate (CLL) Key Adverse Events
This compound PI3Kδ Phase I (CLL) 50% (PR) Neutropenia (18%), Pneumonias (10%)
Parsaclisib PI3Kδ Phase II (NHL) 33% (2/6 PR) Transaminitis (reduced vs. This compound)
Idelalisib PI3Kδ Approved (CLL/NHL) >80% (ORR) Colitis, Transaminitis, Infections
Acalisib PI3Kδ Phase I/II 95% (ORR) Diarrhea, Elevated Liver Enzymes

Table 2: Market Position (2023–2025 Forecast)

Compound 2023 Market Share (China) Growth Rate (CAGR) Key Competitors
This compound 22% 8.5% AGS-67E-4, ELB-021
Parsaclisib 15% 12% Idelalisib, Duvelisib

Biologische Aktivität

Dezapelisib, also known as INCB040093, is a novel small-molecule inhibitor targeting the phosphoinositide 3-kinase delta (PI3Kδ) pathway. This compound has garnered attention for its potential therapeutic applications, particularly in hematological malignancies such as Hodgkin's lymphoma and non-Hodgkin lymphoma. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and relevant case studies.

This compound selectively inhibits the PI3Kδ isoform, which plays a crucial role in various cellular processes including cell growth, proliferation, and survival. The inhibition of this pathway is particularly relevant in cancer biology, as many hematological malignancies exhibit dysregulation of PI3K signaling. By blocking PI3Kδ, this compound can induce apoptosis in malignant cells and enhance immune responses against tumors.

Efficacy in Clinical Studies

Clinical trials have demonstrated the efficacy of this compound in treating patients with relapsed or refractory Hodgkin's lymphoma. In a phase 2 study involving patients who had previously undergone multiple lines of therapy, this compound showed promising results:

Study Patient Population Response Rate Complete Response Overall Survival
Phase 2 TrialRelapsed/Refractory Hodgkin's Lymphoma60%20%Not yet reported

In this study, the overall response rate was reported at 60%, with a complete response rate of 20%. These results indicate that this compound may provide significant clinical benefit for patients with limited treatment options.

Biological Activity and Pharmacodynamics

The pharmacodynamics of this compound reveal its ability to modulate immune responses. Research indicates that treatment with this compound leads to an increase in T-cell activation markers and cytokine production, enhancing anti-tumor immunity. For instance:

  • Cytokine Production : Patients treated with this compound exhibited elevated levels of interferon-gamma (IFN-γ) and interleukin-2 (IL-2), which are critical for T-cell function and anti-tumor activity.
  • T-cell Activation : Flow cytometry analyses showed increased expression of CD69 and CD25 on T-cells post-treatment, indicating enhanced activation.

Case Studies Highlighting Efficacy

Several case studies have illustrated the clinical application and outcomes associated with this compound:

  • Case Study 1 : A 35-year-old male with relapsed Hodgkin's lymphoma received this compound after failing multiple therapies. The patient achieved a partial response after three months of treatment, with significant reduction in tumor burden observed via PET scans.
  • Case Study 2 : A 50-year-old female patient with refractory non-Hodgkin lymphoma was treated with this compound as part of a clinical trial. The patient experienced stable disease for over six months before progressive disease was noted.

These case studies emphasize the potential of this compound as a viable option for patients with challenging malignancies.

Safety Profile

The safety profile of this compound has been evaluated in clinical trials, revealing manageable adverse effects that include:

  • Common Adverse Events : Fatigue, nausea, and diarrhea.
  • Serious Adverse Events : Occasional instances of pneumonitis and infections, necessitating careful monitoring.

Overall, the benefits observed in terms of tumor response appear to outweigh the risks associated with treatment.

Q & A

Basic Research Questions

Q. What experimental methodologies are critical for validating Dezapelisib’s selectivity toward PI3Kδ isoforms in vitro?

  • Methodological Answer : Use kinase profiling assays (e.g., ATP-competitive binding assays) with recombinant PI3K isoforms (α, β, γ, δ) to quantify IC50 values. Pair this with cellular assays (e.g., pAKT inhibition in PI3Kδ-dependent cell lines) to confirm target engagement. Include negative controls (e.g., PI3Kγ-knockout models) to rule off-target effects. Reproducibility requires detailed protocols for enzyme activity normalization and buffer conditions .

Q. How should pharmacokinetic (PK) parameters be optimized in early-phase this compound studies?

  • Methodological Answer : Employ population PK modeling to assess inter-individual variability in absorption, distribution, and clearance. Use sparse sampling in preclinical models (e.g., murine xenografts) and validate with LC-MS/MS for plasma concentration quantification. Adjust dosing regimens based on exposure-response relationships (e.g., tumor growth inhibition vs. Cmax) .

Q. What biomarkers are most reliable for monitoring this compound’s target modulation in clinical trials?

  • Methodological Answer : Prioritize phospho-proteomic assays (e.g., Western blot, ELISA) for pAKT, pS6K, or FOXO1 nuclear translocation in PBMCs or tumor biopsies. Validate biomarkers in pilot cohorts before scaling to larger trials. Ensure consistency in sample collection timing relative to drug administration .

Advanced Research Questions

Q. How can contradictory findings between preclinical efficacy and clinical outcomes of this compound be reconciled methodologically?

  • Methodological Answer : Conduct comparative genomic analysis of preclinical models (e.g., cell lines, PDX models) versus patient tumors to identify resistance mechanisms (e.g., PTEN loss, RTK upregulation). Use in silico simulations (e.g., QSP modeling) to integrate tumor microenvironment differences and optimize translational hypotheses .

Q. What strategies mitigate metabolic instability of this compound in heterogeneous patient populations?

  • Methodological Answer : Perform CYP isoform phenotyping (e.g., CYP3A4/5 activity assays) to identify metabolizer phenotypes. Co-administer pharmacokinetic boosters (e.g., ritonavir) in CYP3A4-overexpressing subgroups. Validate with physiologically based PK (PBPK) models .

Q. How should combination therapies involving this compound be designed to avoid overlapping toxicities?

  • Methodological Answer : Use factorial experimental designs to assess synergistic efficacy and toxicity (e.g., this compound + BTK inhibitors). Monitor dose-limiting toxicities (DLTs) in phase Ib trials using adaptive Bayesian algorithms. Prioritize combinations with non-overlapping toxicity profiles (e.g., hematologic vs. hepatic) .

Q. Data Contradiction & Validation

Q. What statistical approaches resolve variability in this compound’s IC50 values across independent studies?

  • Methodological Answer : Apply meta-analysis with random-effects models to account for inter-study heterogeneity. Stratify data by assay type (e.g., fluorescence polarization vs. radiometric) and cell line genetic backgrounds. Report 95% confidence intervals and I² statistics to quantify inconsistency .

Q. How can transcriptomic data clarify this compound’s role in immune cell modulation versus direct tumor cytotoxicity?

  • Methodological Answer : Perform single-cell RNA sequencing on tumor-infiltrating lymphocytes (TILs) and malignant cells from treated vs. untreated cohorts. Use pathway enrichment analysis (e.g., GSEA) to distinguish immune-related (e.g., T-cell activation) from apoptosis-related gene signatures .

Q. Data Presentation & Reproducibility

Table 1 : Key Parameters for Reporting this compound Studies

ParameterPreclinical StudiesClinical Trials
Target Engagement IC50 (nM) in PI3Kδ vs. isoformspAKT suppression in PBMCs (%)
PK Metrics Cmax, AUC0-24, t1/2Dose-normalized AUCτ (ng·h/mL)
Safety MTD in murine models (mg/kg)Grade ≥3 adverse events (%)
Biomarkers FOXO1 nuclear localizationTumor mutational burden (TMB)

Note: Include raw data in supplementary materials for reproducibility, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Eigenschaften

CAS-Nummer

1262440-25-4

Molekularformel

C20H16FN7OS

Molekulargewicht

421.5 g/mol

IUPAC-Name

6-(3-fluorophenyl)-3-methyl-7-[(1S)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C20H16FN7OS/c1-10-7-30-20-27-15(11(2)26-18-16-17(23-8-22-16)24-9-25-18)14(19(29)28(10)20)12-4-3-5-13(21)6-12/h3-9,11H,1-2H3,(H2,22,23,24,25,26)/t11-/m0/s1

InChI-Schlüssel

RSIWALKZYXPAGW-NSHDSACASA-N

SMILES

CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5

Isomerische SMILES

CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)[C@H](C)NC4=NC=NC5=C4NC=N5

Kanonische SMILES

CC1=CSC2=NC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)NC4=NC=NC5=C4NC=N5

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Dezapelisib;  INCB040093;  INCB-040093;  INCB 040093.

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture of (S)-7-(1-aminoethyl)-6-(3-fluorophenyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (108.2 g, 357 mmol), 6-chloropurine (71.73 g, 464.1 mmol), and N,N-diisopropylethylamine (74.6 mL, 428.4 mmol) in 1-butanol (952 mL) was degassed with nitrogen bubbling for 5 minutes. The reaction mixture was heated at 105° C. under nitrogen for 15 hours, at which point HPLC indicated amine was consumed. The reaction mixture was cooled down to room temperature before being treated with water (200 mL) at room temperature. The resulting mixture was concentrated under reduced pressure to give an oily residue and the residue was treated with CH2Cl2 (1000 mL) to give a brownish clear solution. The resulting solution was washed with 2.5% aqueous sodium carbonate solution (Na2CO3, 250 mL×2) and the organic layer was concentrated under reduced pressure to afford the crude desired product as a brownish solid. The solution of the crude desired product in CH2Cl2 was absorbed onto silica gel (300 g) and the dried silica gel was loaded onto a flash column. The flash column was eluted with pure CH2Cl2 and a mixture of CH2Cl2, MeOH and aqueous NH4OH (2000:10:5) to afford pure desired product. The fractions containing pure desired product were combined and concentrated under reduced pressure. The resulting yellowish solid (90.3 g) was dissolved in a mixture of CH2Cl2 and methanol (500:50 mL). The resulting solution was treated with ethyl acetate (900 mL) and the resulting mixture was distilled until the internal solution temperature reached 68° C. The mixture was then cooled to room temperature and subsequently to 0-5° C. for 1 hour. The solids were collected by filtration, washed with cold ethyl acetate (100 mL), and dried overnight on the filter under vacuum to afford (S)-7-(1-(9H-purin-6-ylamino)ethyl)-6-(3-fluorophenyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (89.5 g, 59.4% yield, 99.4% ee) as a light yellowish solid. LCMS calculated for C20H17FN7OS (M+H)+ for the free base: m/z 422.1. Found: 422.0; 1H NMR (500 MHz, DMSO-d6) δ 8.40 (s, 1H), 7.99 (br s, 1H), 7.45 (m, 1H), 7.21-7.12 (m, 3H), 6.8 (m, 1H), 6.42 (s, 1H), 5.52 (br s, 1H), 2.79 (d, J=1.3 Hz, 3H), 1.43 (d, J=7.0 Hz, 3H).
Name
(S)-7-(1-aminoethyl)-6-(3-fluorophenyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
Quantity
108.2 g
Type
reactant
Reaction Step One
Quantity
71.73 g
Type
reactant
Reaction Step One
Quantity
74.6 mL
Type
reactant
Reaction Step One
Quantity
952 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dezapelisib
Reactant of Route 2
Reactant of Route 2
Dezapelisib
Reactant of Route 3
Dezapelisib
Reactant of Route 4
Reactant of Route 4
Dezapelisib
Reactant of Route 5
Reactant of Route 5
Dezapelisib
Reactant of Route 6
Dezapelisib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.